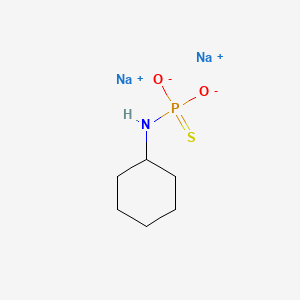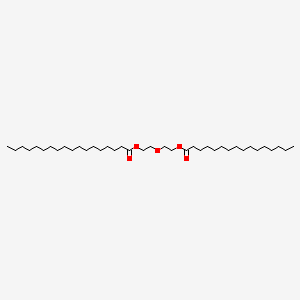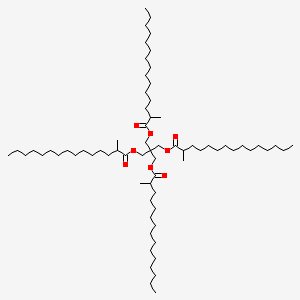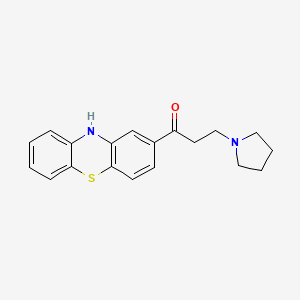
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is a complex organic compound that features a phenothiazine moiety and a pyrrolidine ring. Compounds containing phenothiazine are known for their diverse pharmacological activities, including antipsychotic and antihistaminic properties. The presence of the pyrrolidine ring can influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common route might include:
Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.
Attachment of the propanone group: This step might involve Friedel-Crafts acylation using propanoyl chloride.
Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.
Substitution: Nucleophilic substitution can occur at the pyrrolidine ring or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenothiazine sulfoxides, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses due to its structural similarity to known pharmacologically active compounds.
Industry: Possible applications in materials science or as intermediates in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- would likely involve interactions with specific molecular targets, such as receptors or enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which could influence its pharmacological effects. The pyrrolidine ring might affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
Procyclidine: A compound with a pyrrolidine ring used as an antiparkinsonian agent.
Uniqueness
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is unique due to the combination of the phenothiazine and pyrrolidine moieties, which can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
89516-42-7 |
|---|---|
Fórmula molecular |
C19H20N2OS |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(10H-phenothiazin-2-yl)-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H20N2OS/c22-17(9-12-21-10-3-4-11-21)14-7-8-19-16(13-14)20-15-5-1-2-6-18(15)23-19/h1-2,5-8,13,20H,3-4,9-12H2 |
Clave InChI |
JWCOQBFSAJVYGW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
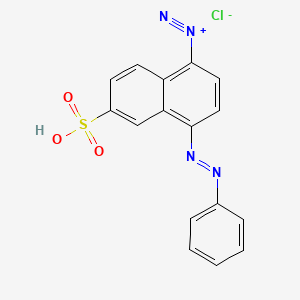
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)

![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
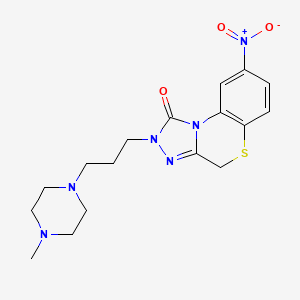
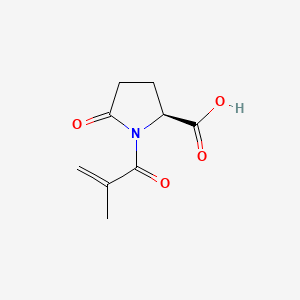

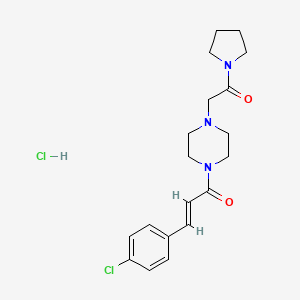
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
